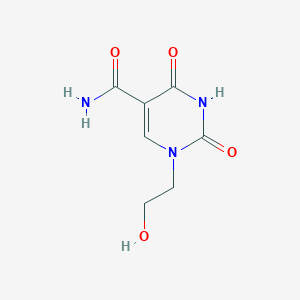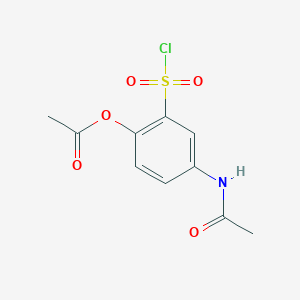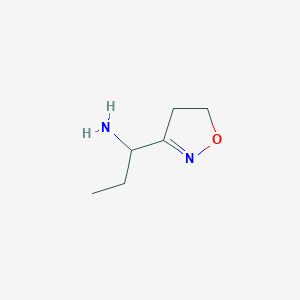
1-(4,5-Dihydro-1,2-oxazol-3-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,5-Dihydro-1,2-oxazol-3-yl)propan-1-amine is a heterocyclic compound that contains an oxazoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4,5-Dihydro-1,2-oxazol-3-yl)propan-1-amine can be synthesized through a 1,3-dipolar cycloaddition reaction. This involves the reaction of nitrile oxides with alkenes or alkynes to form the oxazoline ring . The reaction typically occurs at room temperature in methanol or other solvents, with reaction times varying from 5 to 10 hours depending on the specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to scale up the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4,5-Dihydro-1,2-oxazol-3-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles.
Reduction: Reduction reactions can convert the oxazoline ring to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxazoles.
Reduction: Amino alcohols.
Substitution: Alkylated amines.
Applications De Recherche Scientifique
1-(4,5-Dihydro-1,2-oxazol-3-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(4,5-Dihydro-1,2-oxazol-3-yl)propan-1-amine is not fully understood. it is believed to interact with various molecular targets through its oxazoline ring and amine group. These interactions can lead to the modulation of biological pathways, making it a compound of interest in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dihydro-1,2-oxazole: Similar structure but lacks the propan-1-amine group.
1,2-Oxazole: Contains an oxazole ring but differs in the degree of saturation and functional groups.
Imidazole: Another heterocyclic compound with a different ring structure and nitrogen positioning.
Uniqueness
1-(4,5-Dihydro-1,2-oxazol-3-yl)propan-1-amine is unique due to its combination of an oxazoline ring and an amine group, which provides distinct chemical reactivity and potential biological activity .
Propriétés
Formule moléculaire |
C6H12N2O |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
1-(4,5-dihydro-1,2-oxazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C6H12N2O/c1-2-5(7)6-3-4-9-8-6/h5H,2-4,7H2,1H3 |
Clé InChI |
UNSJLLPJFJIFPR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=NOCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


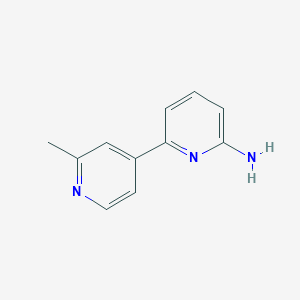


![2-{6-Azaspiro[3.4]octan-8-yl}phenol](/img/structure/B13205363.png)

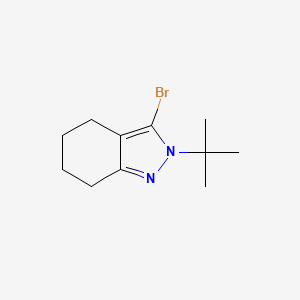
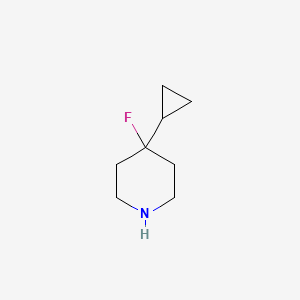
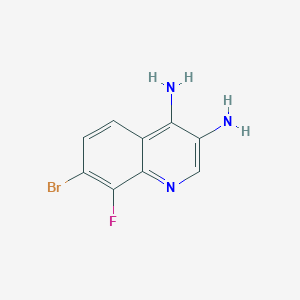
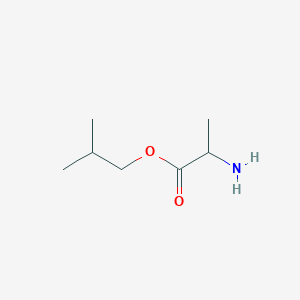
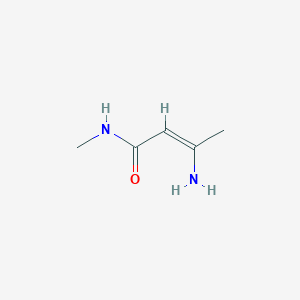
![2-[1-(Chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane](/img/structure/B13205405.png)
![6-Ethyl-7-azabicyclo[4.2.0]octane](/img/structure/B13205408.png)
